molecular formula C14H11ClO2 B8784079 2-(4-Chlorophenoxy)-1-phenylethanone CAS No. 18859-48-8

2-(4-Chlorophenoxy)-1-phenylethanone

Cat. No.: B8784079
CAS No.: 18859-48-8
M. Wt: 246.69 g/mol
InChI Key: GKVYCWUHYPKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-phenylethanone is an organic compound with the molecular formula C 14 H 11 ClO 2 and a molecular weight of 246.69 g/mol . This compound features a ketone functional group attached to a phenyl ring and a 4-chlorophenoxy group, making it a potential building block in organic synthesis. It is of particular interest in Friedel-Crafts acylation reactions, a key method for forming carbon-carbon bonds to aromatic rings . In these reactions, an acyl group is substituted onto an electron-rich aromatic ring using a Lewis acid catalyst such as aluminum chloride (AlCl 3 ) . Unlike Friedel-Crafts alkylation, the acylation process avoids the issue of carbocation rearrangements, leading to a single, well-defined product, which is a significant advantage in synthetic chemistry . Researchers may employ this compound in the synthesis of more complex molecules, including potential pharmaceutical intermediates or agrochemicals, as chlorophenoxy and phenyl ketone motifs are common in these fields . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

CAS No.

18859-48-8

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

GKVYCWUHYPKSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Chlorophenoxy)-1-phenylethanone with structurally related compounds, focusing on substituent effects, synthetic routes, and functional properties.

Substituent Variations: Phenoxy vs. Sulfonyl/Thio Groups

  • 2-(4-Chlorophenylsulfonyl)-1-phenylethanone Structure: Replaces the phenoxy group with a sulfonyl moiety. Properties: Exhibits notable antifungal activity against Candida spp., with synthesis involving oxidation of 2-(4-chlorophenylthio)-1-phenylethanone using hydrogen peroxide in acetic acid .
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Structure: Features a benzothiazole-thioether group. Properties: Serves as a precursor for Michael and Knoevenagel reactions, highlighting the role of thioether groups in stabilizing enolate intermediates .

Aryl Group Modifications

  • 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone Structure: Substitutes the phenoxy group with a 4-methylphenyl (p-tolyl) group. Properties: The methyl group increases lipophilicity, which may enhance membrane permeability in biological systems. Structural data (e.g., crystallographic) are available for this compound .
  • 2-(4-Nitrophenoxy)-1-phenylethanone Structure: Replaces the chlorine atom with a nitro group on the phenoxy ring. Properties: Demonstrates significant third-order nonlinear optical properties, with a second hyperpolarizability (γ) 125,058% higher than its static counterpart. This is attributed to the electron-withdrawing nitro group enhancing charge-transfer interactions .

Hydrazide and Triazole Derivatives

  • 2-(4-Chlorophenoxy)acetohydrazide Structure: Incorporates a hydrazide functional group. Synthesis: Prepared via refluxing ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate, yielding a white solid (83% yield).
  • 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Structure: Combines triazole and sulfanyl groups. Applications: Microwave-assisted synthesis methods improve yield (95%) and reduce reaction time (15 minutes at 90°C), showcasing efficiency in heterocyclic chemistry .

Data Table: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-Cl-phenoxy C₁₄H₁₁ClO₂ 246.69 Intermediate for further derivatization
2-(4-Chlorophenylsulfonyl)-1-phenylethanone 4-Cl-phenylsulfonyl C₁₄H₁₁ClO₃S 306.75 Antifungal (Candida spp.)
2-(4-Nitrophenoxy)-1-phenylethanone 4-NO₂-phenoxy C₁₄H₁₁NO₄ 257.24 Nonlinear optical material
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone 4-Cl-phenyl, 4-Me-phenyl C₁₅H₁₃ClO 244.71 Crystallographic data available
2-(4-Chlorophenoxy)acetohydrazide Hydrazide derivative C₈H₈ClN₂O₂ 199.62 Precursor for triazole synthesis

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-1-phenylethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally analogous compounds. A feasible route involves:

  • Step 1: Friedel-Crafts acylation of chlorophenol derivatives with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Step 2: Nucleophilic substitution to introduce the phenoxy group, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) .
  • Purification: Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended. Yield optimization may involve adjusting stoichiometry and reaction time .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated solution in ethanol or acetone at 4°C can yield single crystals suitable for diffraction .
  • Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Structure Solution: Employ SHELX software (e.g., SHELXS for phase problem resolution and SHELXL for refinement). Hydrogen atoms are typically refined using a riding model .
  • Validation: Check for data consistency using R-factors (e.g., R₁ < 0.05) and validate geometry with WinGX .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR (¹H/¹³C) and X-ray data. For example, discrepancies in dihedral angles may arise from solution vs. solid-state conformations. Use density functional theory (DFT) calculations to model solution-phase structures .
  • Software Tools: Utilize Mercury (CCDC) for crystal packing analysis and OLEX2 for structure visualization to identify crystallographic artifacts .
  • Data Reconciliation: If NMR signals suggest dynamic behavior (e.g., rotamers), perform variable-temperature NMR to confirm .

Q. What methodologies are effective in evaluating the biological activity of this compound analogs?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. IC₅₀ values should be determined via dose-response curves with triplicate measurements .
  • In Vivo Models: For neuropathic pain studies, adopt the formalin-induced paw-licking test in rodents. Administer compounds intraperitoneally and quantify latency periods compared to controls .
  • Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, followed by surface plasmon resonance (SPR) for affinity validation .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and assess reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to evaluate hydrolytic stability. Monitor bond dissociation energies for the phenoxy group .
  • QSAR Modeling: Build regression models using descriptors like logP and polar surface area to correlate structure with metabolic stability .

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